molecular formula C11H14O2 B8504960 2,6-Diethyl-3-hydroxy-benzaldehyde

2,6-Diethyl-3-hydroxy-benzaldehyde

Cat. No. B8504960
M. Wt: 178.23 g/mol
InChI Key: QDIYNPDIOHTUKA-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

2,6-Diethyl-3-hydroxy-benzaldehyde was prepared from 2,6-diethyl-3-methoxy-benzaldehyde and boron tribromide in analogy to Example 213a): brown crystals; MS (ISP): 177.4 ([M-H]−, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:10]([O:11]C)=[CH:9][CH:8]=[C:7]([CH2:13][CH3:14])[C:4]=1[CH:5]=[O:6])[CH3:2].B(Br)(Br)Br>>[CH2:1]([C:3]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH2:13][CH3:14])[C:4]=1[CH:5]=[O:6])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=O)C(=CC=C1OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=O)C(=CC=C1O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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